molecular formula C18H19ClN4S B11362551 5-(4-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)thieno[2,3-d]pyrimidine

5-(4-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B11362551
M. Wt: 358.9 g/mol
InChI Key: SEOVLQZYRHFENU-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and an ethylpiperazinyl moiety in its structure suggests that it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors with 4-chlorophenyl and 4-ethylpiperazinyl substituents. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)thieno[2,3-d]pyrimidine lies in its specific substituents, which may confer distinct pharmacological properties compared to its analogs. The ethyl group on the piperazine ring, for example, could influence its binding affinity to biological targets and its overall bioavailability.

Properties

Molecular Formula

C18H19ClN4S

Molecular Weight

358.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C18H19ClN4S/c1-2-22-7-9-23(10-8-22)17-16-15(11-24-18(16)21-12-20-17)13-3-5-14(19)6-4-13/h3-6,11-12H,2,7-10H2,1H3

InChI Key

SEOVLQZYRHFENU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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